5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Description
5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is a halogenated pyridazinone derivative featuring a bromine atom at position 5 and a 3-fluorophenyl group at position 2 of the pyridazinone ring. Its crystal structure reveals a dihedral angle of 30.77° between the fluorophenyl ring and the pyridazinone plane, influencing molecular packing through weak C–H···O hydrogen bonds and Br···O halogen interactions (3.214 Å) . The compound is synthesized via oxidation of a precursor with 3-chloroperoxybenzoic acid, yielding a colorless solid with a melting point of 447–448 K .
Properties
IUPAC Name |
5-bromo-2-(3-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-4-10(15)14(13-6-7)9-3-1-2-8(12)5-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNGVDXJATLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized with bromine to yield the desired pyridazinone compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield hydropyridazinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include substituted pyridazinones, N-oxides, hydropyridazinones, and biaryl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substitution Pattern and Reactivity
Structural and Crystallographic Differences
- Dihedral Angles : The 30.77° angle in the target compound contrasts with planar analogs, affecting π-π stacking and solubility. For example, 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one may adopt a flatter conformation due to fewer bulky substituents .
- Halogen Interactions: Br···O contacts (3.214 Å) in the target compound are absent in non-brominated analogs, influencing crystal stability .
Biological Activity
5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by its unique bromine and fluorine substituents. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry, particularly focusing on its mechanism of action, efficacy, and related studies.
Chemical Structure and Properties
The compound features a pyridazinone ring system, which is significant in medicinal chemistry due to its diverse biological activities. The presence of a bromine atom at the 5th position and a 3-fluorophenyl group at the 2nd position enhances its chemical reactivity and biological interactions.
Research indicates that compounds with similar structures to this compound often interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, including:
- Cell Proliferation : Compounds may inhibit or promote cell growth depending on their specific binding affinities.
- Apoptosis : They can influence cell death pathways, crucial for cancer treatment.
The exact mechanism of action for this specific compound remains to be fully elucidated, but it is hypothesized that the bromine and fluorine atoms play critical roles in binding interactions.
Anticancer Properties
Several studies have evaluated the anticancer potential of pyridazinone derivatives. For instance, research involving similar compounds has reported significant inhibitory effects on cancer cell lines:
These studies suggest that modifications in the structure can lead to varying degrees of cytotoxicity and efficacy against cancer cells.
Inhibition of Enzymatic Activity
This compound may exhibit inhibitory effects on various enzymes. For example, related pyridazinones have shown significant inhibition against monoamine oxidase (MAO), which is implicated in neurodegenerative diseases:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions utilizing various reagents under controlled conditions. The general synthetic pathway includes:
- Formation of the Pyridazinone Core : Utilizing starting materials like brominated pyridazine derivatives.
- Substitution Reactions : Introducing the fluorophenyl group through nucleophilic substitution methods.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyridazinone derivatives in drug discovery:
- Study on Anticancer Activity : A series of new pyridazinones were synthesized and tested against HCT116 colon carcinoma cells, demonstrating notable anti-proliferative effects ( ).
- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit MAO-A and MAO-B, with promising results indicating potential therapeutic applications ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
